![molecular formula C8H6F4N2O B1466952 N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea CAS No. 1000588-77-1](/img/structure/B1466952.png)
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (FTU) is a fluorinated urea that is widely used in a variety of scientific research applications. It is a small molecule that can be synthesized in the laboratory in a relatively straightforward way and has several advantages over other molecules with similar properties.
Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance biological activity and metabolic stability. “N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea” can be utilized in the development of new drugs, particularly those targeting cancer therapy. For instance, the compound has been mentioned in the context of FDA-approved drugs with similar functional groups, indicating its potential in medicinal chemistry .
Synthesis of Biarylamines
This compound is valuable in the synthesis of biarylamines, which are important intermediates in the production of various pharmaceuticals. Biarylamines themselves can exhibit a range of biological activities and are found in a number of therapeutic agents .
Analgesic Agents
Research has been conducted on derivatives of “N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea” for their analgesic properties. This suggests that the compound could play a role in the development of new pain-relief medications .
Propriétés
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDISJBNQHJOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, as part of TLK-19705, interact with CCR2 and what are the downstream effects?
A1: The provided research paper focuses on the in vivo effects of TLK-19705, which incorporates N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in its structure. The study demonstrates that TLK-19705 acts as a CCR2 antagonist []. This means it binds to the CCR2 receptor, likely preventing the binding of its natural ligand, CCL2. By blocking this interaction, TLK-19705 disrupts the CCL2/CCR2 signaling pathway. This pathway plays a crucial role in inflammatory responses, and its inhibition by TLK-19705 leads to a reduction in inflammation. The study specifically shows that TLK-19705 treatment ameliorates albuminuria in diabetic mice and reduces atherosclerotic lesions in a mouse model of atherosclerosis []. These findings suggest that blocking the CCL2/CCR2 pathway with antagonists like TLK-19705 could have therapeutic benefits in inflammatory diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



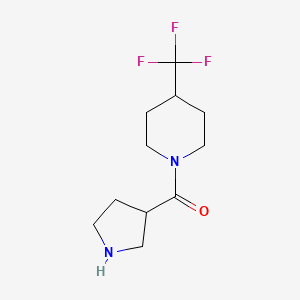

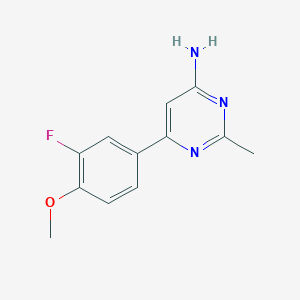
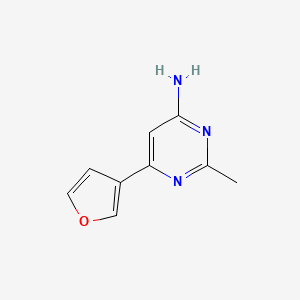
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)

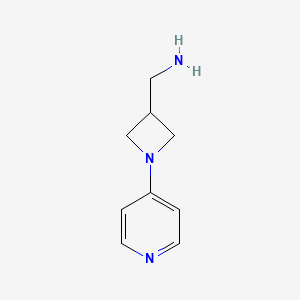
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)
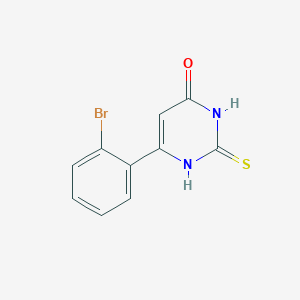
![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)